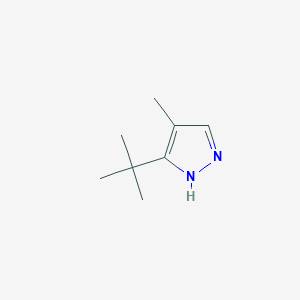

3-(tert-Butyl)-4-methyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

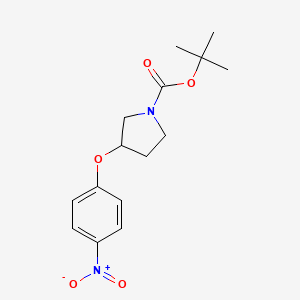

3-(tert-Butyl)-4-methyl-1H-pyrazole (3-TBM-1H-Pz) is a small molecule that has been studied for its potential to be used as a synthetic intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also known as 4-methyl-3-butylpyrazole, 4-methyl-3-butyl-1H-pyrazole, or 4-methyl-3-butyl-1H-pyrazole-3-carboxylic acid. 3-TBM-1H-Pz has been studied for its ability to act as an enzyme inhibitor, as well as its potential to be used in a variety of biochemical and physiological processes.

Applications De Recherche Scientifique

Application in Thermal Analysis and Calorimetry

Field

Thermal Analysis and Calorimetry

Summary

Tert-butylhydroquinone (TBHQ), an antioxidant widely used in industry and as a food additive, was investigated for its thermal behavior and polymorphism .

Method

The study used differential scanning calorimetry, infrared spectroscopy, and hot stage microscopy. Depending on heating conditions, TBHQ presents sublimation at isothermal conditions or melting followed by evaporation under dynamic heating .

Results

Two polymorphs were identified depending on the thermal treatment of the sample: a commercial form and another form obtained from melt-crystallization .

Application in Organic Semiconductors and Conductors

Field

Organic Electronics

Summary

Tetrathiafulvalene (TTF), pentacene, and quarterthiophene with tert-butyl substituents are synthesized, and the crystal structures and the transistor properties are investigated .

Method

The synthesis of tert-butyl substituted pentacene quinone was obtained from 4-tert-butyl-1, 2-dimethyl-benzene by bromination with N-bromosuccinimide (NBS), followed by hydrolysis with a dimethylamine aqueous solution and the successive Aldol reaction with 1,4-cyclohexanedione under basic conditions .

Results

The tert-butyl groups work like a passivation layer, where the threshold voltage drastically goes down to 0 V, and the transistors maintain the stable operation even after several months, without changing the energy levels .

Application in Biopharmaceuticals

Field

Biopharmaceuticals

Summary

This work investigates the interactions between two model proteins, namely, lactate dehydrogenase and myoglobin, and various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin and Tween 80) in the presence of tert-butyl alcohol .

Method

The study involved the use of various excipients and the observation of their interactions with the proteins in the presence of tert-butyl alcohol .

Results

The results of this study could provide insights into the impact of tert-butyl alcohol on biopharmaceutical formulations .

Application in Nanosponge Hydrogel

Field

Biotechnology

Summary

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate (ODHP) was extracted from the culture broth of soil isolate Alcaligenes faecalis and showed promising antimycotic activity. This study aimed to formulate ODHP loaded β-cyclodextrins (CD) nanosponge (NS) hydrogel (HG) to control skin fungal ailments .

Method

Box-Behnken design was used to produce the optimized NS formulation, where entrapment efficiency percent (EE%), polydispersity index (PDI), and particle size (PS) were assigned as dependent parameters, while the independent process parameters were polyvinyl alcohol % (w/v %), polymer-linker ratio, homogenization time, and speed .

Results

The hydrogel fit Higuchi’s kinetic release model the best, according to in vitro drug release. Stability and photodegradation studies revealed that the NS-HG remained stable under tested conditions. The formulation also showed higher in vitro antifungal activity against Candida albicans compared to the control fluconazole .

Propriétés

IUPAC Name |

5-tert-butyl-4-methyl-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-6-5-9-10-7(6)8(2,3)4/h5H,1-4H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNQGHOVSRHJPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501256396 |

Source

|

| Record name | 1H-Pyrazole, 3-(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(tert-Butyl)-4-methyl-1H-pyrazole | |

CAS RN |

1588441-29-5 |

Source

|

| Record name | 1H-Pyrazole, 3-(1,1-dimethylethyl)-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 3-(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine](/img/structure/B1288967.png)